molecular formula C11H12N2O2 B7967172 3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid

3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B7967172
M. Wt: 204.22 g/mol
InChI Key: POVOLAYMVMVHEV-UHFFFAOYSA-N
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Description

3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a propyl group at position 3 and a carboxylic acid moiety at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the propyl chain) and hydrogen-bonding capacity (via the carboxylic acid group), making it a candidate for medicinal chemistry and materials science applications.

Properties

IUPAC Name

3-propylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-5-9-12-10(11(14)15)8-6-3-4-7-13(8)9/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVOLAYMVMVHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine, including 3-propylimidazo[1,5-a]pyridine-1-carboxylic acid, exhibit promising anticancer properties. These compounds have been shown to act as lead compounds in anticancer chemotherapy, particularly against breast cancer cell lines such as MCF-7. Studies demonstrate that these derivatives can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. For instance, imidazo[1,2-a]pyridine derivatives have shown efficacy against Mycobacterium tuberculosis, indicating that this compound may possess similar properties. The design of novel hybrids incorporating this moiety has led to compounds with significant antimycobacterial activity .

Neurological Effects
Additionally, imidazo[1,5-a]pyridine derivatives are being studied for their potential in treating neurological disorders. They are known to interact with various neurotransmitter systems and may serve as inhibitors of phosphodiesterase (PDE) enzymes, which play a role in cognitive function and mood regulation . This suggests a potential application in treating conditions such as schizophrenia and depression.

Synthetic Applications

Synthesis of Novel Compounds
The synthesis of this compound is often achieved through innovative synthetic routes that enhance yield and efficiency. For example, reactions involving acyl chlorides and subsequent transformations can produce this compound in high yields . Such synthetic strategies are essential for developing libraries of related compounds for biological testing.

C–H Functionalization Techniques
Recent advancements in C–H functionalization techniques have facilitated the modification of imidazo[1,5-a]pyridine derivatives. These methods allow for the introduction of various functional groups at specific positions on the imidazole ring, expanding the scope of potential applications in drug discovery .

Agricultural Applications

Fungicidal Activity
There is emerging interest in the use of imidazo[1,5-a]pyridine derivatives as fungicidal agents. Compounds featuring this scaffold have shown effectiveness against various fungal pathogens, making them candidates for agricultural applications . The development of formulations containing these compounds could provide new strategies for crop protection.

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluation of imidazo[1,5-a]pyridine derivativesDemonstrated effective inhibition of MCF-7 breast cancer cells through tubulin polymerization inhibition .
Antimycobacterial Activity StudyTesting against M. tuberculosisIdentified promising antimycobacterial hybrids with MICs around 4 μg/mL .
Neurological Effects ResearchInteraction with PDE enzymesSuggested potential use in treating cognitive deficits and mood disorders .

Mechanism of Action

The mechanism of action of 3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to various receptors, enzymes, or proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-propylimidazo[1,5-a]pyridine-1-carboxylic acid with key analogs, highlighting structural variations, properties, and biological relevance:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Synthesis Insights Reference ID
This compound Propyl (C3), COOH (C1) C₁₁H₁₃N₂O₂ Moderate lipophilicity; potential for salt formation Likely via enaminone cyclization
3-Trifluoromethylimidazo[1,5-a]pyridine-1-carboxylic acid CF₃ (C3), COOH (C1) C₉H₅F₃N₂O₂ Enhanced metabolic stability; electronegative substituent Halogenation/cyclization steps
3-Methoxymethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CH₂OCH₃ (C3), COOH (C1) C₁₀H₁₁N₂O₃·HCl Increased polarity; hydrochloride salt improves solubility Active methylene coupling
Imidazo[1,5-a]pyridine-3-carboxylic acid COOH (C3) C₈H₆N₂O₂ Positional isomer; distinct hydrogen-bonding interactions Direct cyclization methods
Imidazo[1,5-a]pyridine-6-carboxylic acid COOH (C6) C₈H₆N₂O₂ Altered pharmacophore orientation; potential kinase inhibition Multi-step heterocyclic synthesis

Key Observations:

  • Substituent Effects: Propyl vs. Carboxylic Acid Position: Shifting the carboxylic acid from C1 to C3 or C6 alters hydrogen-bonding networks and molecular recognition. For example, imidazo[1,5-a]pyridine-3-carboxylic acid may exhibit different solubility and protein-binding profiles compared to the C1-substituted target compound .
  • Synthetic Accessibility :

    • Compounds with electron-deficient substituents (e.g., CF₃) often require specialized reagents (e.g., trifluoromethylation agents), while alkyl chains like propyl may be introduced via alkylation or Grignard reactions .

Thermodynamic and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt of the methoxymethyl analog () demonstrates improved aqueous solubility compared to the free acid form, a strategy applicable to the target compound for formulation purposes .
  • LogP Values : Propyl-substituted derivatives are predicted to have higher LogP values (~2.5–3.0) than CF₃-substituted analogs (~1.8–2.2), influencing blood-brain barrier penetration .

Biological Activity

3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, anticancer properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N2O2
  • CAS Number : [1427411-54-8]

The unique imidazo[1,5-a]pyridine core structure is essential for its biological activity, allowing it to interact with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. By binding to these targets, the compound can modulate signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines. The following table summarizes the inhibitory effects observed in different cancer models:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Inhibition of proliferation
A549 (Lung Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

These results suggest that the compound may serve as a promising lead in the development of new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary studies indicate that it may exhibit inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. For instance, similar compounds in the imidazo series have shown minimum inhibitory concentrations (MICs) as low as 0.006 µM against drug-resistant strains of Mtb .

Case Studies and Research Findings

A study conducted on a series of imidazo derivatives revealed that modifications to the imidazo[1,5-a]pyridine structure could enhance biological activity. In particular, derivatives with alkyl substitutions showed improved potency against cancer cell lines and exhibited favorable pharmacokinetic profiles in animal models .

Another research effort focused on the synthesis and evaluation of imidazo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis, indicating that structural variations significantly impact antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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